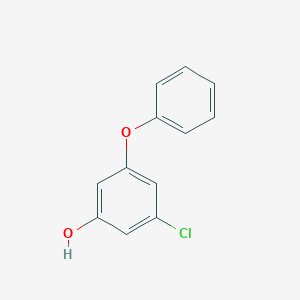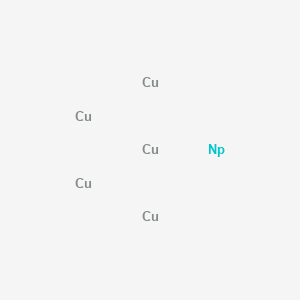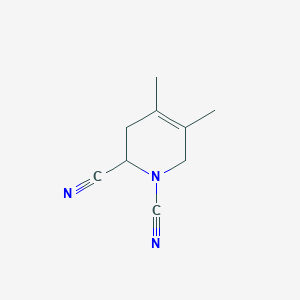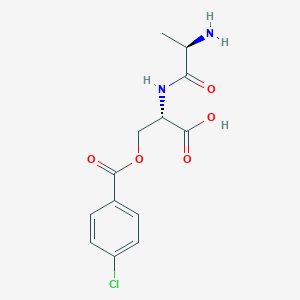
3-chloro-5-phenoxyPhenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 3-cloro-5-fenoxifenol es un compuesto orgánico que pertenece a la clase de los fenoles. Los fenoles se caracterizan por un grupo hidroxilo (-OH) unido a un grupo hidrocarburo aromático.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 3-cloro-5-fenoxifenol normalmente implica reacciones de sustitución aromática nucleófila. Un método común implica la reacción de 3-clorofenol con fenol en presencia de una base como el carbonato de potasio. La reacción generalmente se lleva a cabo en un disolvente como la dimetilformamida (DMF) a temperaturas elevadas (alrededor de 130 °C) bajo una atmósfera inerte .
Métodos de producción industrial
Los métodos de producción industrial para el 3-cloro-5-fenoxifenol a menudo implican rutas sintéticas similares, pero están optimizados para la producción a gran escala. Esto incluye el uso de reactores de flujo continuo y sistemas automatizados para garantizar una calidad y rendimiento del producto consistentes. Las condiciones de reacción se controlan cuidadosamente para minimizar los subproductos y maximizar la eficiencia .
Análisis De Reacciones Químicas
Tipos de reacciones
El 3-cloro-5-fenoxifenol experimenta varias reacciones químicas, que incluyen:
Oxidación: El grupo hidroxilo se puede oxidar para formar quinonas.
Reducción: El anillo aromático se puede reducir bajo condiciones específicas.
Sustitución: El átomo de cloro se puede sustituir por otros nucleófilos en reacciones de sustitución aromática nucleófila.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO₄) y trióxido de cromo (CrO₃).
Reducción: Se pueden utilizar agentes reductores como el borohidruro de sodio (NaBH₄) o el gas hidrógeno (H₂) en presencia de un catalizador.
Sustitución: Los nucleófilos como las aminas o los tioles pueden reemplazar el átomo de cloro en condiciones básicas.
Principales productos formados
Oxidación: Quinonas y otros derivados oxidados.
Reducción: Compuestos fenólicos reducidos.
Sustitución: Diversos fenoles sustituidos dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
El 3-cloro-5-fenoxifenol tiene una amplia gama de aplicaciones en la investigación científica:
Química: Utilizado como bloque de construcción para la síntesis de moléculas orgánicas más complejas.
Biología: Investigado por sus posibles propiedades antimicrobianas.
Medicina: Explorado por su posible uso en el desarrollo de nuevos fármacos.
Mecanismo De Acción
El mecanismo de acción del 3-cloro-5-fenoxifenol implica su interacción con varios objetivos moleculares. El grupo hidroxilo fenólico puede formar enlaces de hidrógeno con moléculas biológicas, afectando su función. Los grupos cloro y fenoxilo también pueden interactuar con enzimas y receptores, potencialmente inhibiendo o modificando su actividad. Estas interacciones pueden conducir a efectos antimicrobianos u otras actividades biológicas .
Comparación Con Compuestos Similares
Compuestos similares
Triclosán: 5-cloro-2-(2,4-diclorofenoxi)fenol, un agente antimicrobiano bien conocido.
3-fenoxifenol: Carece del sustituyente cloro pero tiene una funcionalidad fenoxilo similar.
Singularidad
La presencia de ambos grupos cloro y fenoxilo lo convierte en un compuesto versátil para diversas reacciones químicas y aplicaciones .
Propiedades
Número CAS |
920036-17-5 |
|---|---|
Fórmula molecular |
C12H9ClO2 |
Peso molecular |
220.65 g/mol |
Nombre IUPAC |
3-chloro-5-phenoxyphenol |
InChI |
InChI=1S/C12H9ClO2/c13-9-6-10(14)8-12(7-9)15-11-4-2-1-3-5-11/h1-8,14H |
Clave InChI |
FRZDBARVMIGNGI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)OC2=CC(=CC(=C2)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3E)-3-[(2-Ethylphenyl)imino]-4,4,4-trifluoro-1-(2-fluorophenyl)butan-1-one](/img/structure/B12621637.png)
![{[(5R)-5-(2-Iodoethyl)-5-methylcyclopent-1-en-1-yl]oxy}(trimethyl)silane](/img/structure/B12621639.png)
![2-(4-Hydroxyphenoxy)-5-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)benzonitrile](/img/structure/B12621640.png)

![3-(5-bromo-2-methoxyphenyl)-5-(4-fluorophenyl)-2-(3-nitrophenyl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12621650.png)
![2-Methoxy-5-[5-(3,4,5-trimethoxyphenyl)-1,2,3-thiadiazol-4-yl]phenol](/img/structure/B12621651.png)
![2-[(4-Methoxyphenyl)ethynyl]-2-propyl-1,3-dithiolane](/img/structure/B12621657.png)

![[1,1,2-Trifluoro-2-(trifluoromethoxy)ethoxy]acetic acid](/img/structure/B12621665.png)
![{[(2-Methoxypent-4-en-1-yl)oxy]methyl}benzene](/img/structure/B12621683.png)

![5-Chloro-6-[(4-methylanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12621703.png)

![{[2-(3-Methoxyphenyl)ethenyl]oxy}(trimethyl)silane](/img/structure/B12621721.png)
